5-Fluoroisoindolin-1-one hydrochloride
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Overview
Description
5-Fluoroisoindolin-1-one hydrochloride is a chemical compound with the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol It is a derivative of isoindolinone, where a fluorine atom is substituted at the 5-position of the isoindolinone ring
Preparation Methods
The synthesis of 5-Fluoroisoindolin-1-one hydrochloride typically involves the reaction of 5-fluoroisoindoline with hydrochloric acid. One common synthetic route includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds with good yield, and the product is isolated as a hydrochloride salt. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Fluoroisoindolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Fluoroisoindolin-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoroisoindolin-1-one hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Fluoroisoindolin-1-one hydrochloride can be compared with other similar compounds, such as:
- 5-Chloroisoindolin-1-one hydrochloride
- 5-Bromoisoindolin-1-one hydrochloride
- 5-Iodoisoindolin-1-one hydrochloride These compounds share a similar isoindolinone core structure but differ in the halogen substituent at the 5-position. The presence of different halogens can influence their chemical reactivity, biological activity, and physical properties. This compound is unique due to the specific effects of the fluorine atom, which can enhance its stability and biological activity compared to its chloro, bromo, and iodo counterparts .
Properties
IUPAC Name |
5-fluoro-2,3-dihydroisoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO.ClH/c9-6-1-2-7-5(3-6)4-10-8(7)11;/h1-3H,4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLNNUWDWYBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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